

# Pexidartinib Off-Target Kinase Inhibition Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Pexidartinib (Turalio™), an orally administered tyrosine kinase inhibitor, is a potent inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[1][2] Its therapeutic effect in approved indications, such as tenosynovial giant cell tumor (TGCT), is primarily attributed to the blockade of the CSF1/CSF1R signaling pathway, which is crucial for the recruitment and proliferation of tumor-associated macrophages.[1][2] However, like many kinase inhibitors, pexidartinib is not entirely specific for CSF1R and exhibits activity against other kinases. Understanding this off-target inhibition profile is critical for a comprehensive assessment of its therapeutic potential and potential side effects.

This guide provides a comparative overview of the off-target kinase inhibition profile of pexidartinib against other CSF1R inhibitors, supported by available experimental data.

### **Pexidartinib Kinase Inhibition Profile**

Pexidartinib is a multi-targeted inhibitor, with potent activity against CSF1R and significant inhibitory effects on other kinases, most notably KIT and FMS-like tyrosine kinase 3 (FLT3).[1] [3][4][5][6][7][8] The half-maximal inhibitory concentration (IC50) values for pexidartinib against these primary targets can vary slightly across different studies and assay conditions.



One source indicates IC50 values of 20 nM for CSF1R, 10 nM for KIT, and 160 nM for FLT3.[7] Another study reports an IC50 of 13 nM for CSF1R and 27 nM for KIT.[9] A more extensive, though not exhaustive, screening against 227 kinases revealed inhibitory activity (IC50) against a few other kinases at higher concentrations, including CDK19 (140 nM), KDR (440 nM), LCK (860 nM), FLT1 (880 nM), and TRKC (890 nM).[9]

# **Comparison with Other CSF1R Inhibitors**

To provide a clearer picture of pexidartinib's selectivity, it is useful to compare its off-target profile with that of other CSF1R inhibitors. The following table summarizes the available IC50 data for pexidartinib and several other CSF1R inhibitors. It is important to note that these values are compiled from various sources and may not be directly comparable due to differences in experimental methodologies.

| Kinase Inhibitor              | Primary Target(s)        | IC50 (nM) vs.<br>CSF1R | Key Off-Targets<br>(IC50 in nM)                               |
|-------------------------------|--------------------------|------------------------|---------------------------------------------------------------|
| Pexidartinib<br>(PLX3397)     | CSF1R, KIT, FLT3         | 13 - 20                | KIT (10 - 27), FLT3<br>(160), FLT3-ITD (9)                    |
| ARRY-382                      | CSF1R                    | 9                      | Described as "highly specific"                                |
| BLZ945                        | CSF1R                    | 1                      | Stated to be >1000-<br>fold selective vs. c-KIT<br>and PDGFRb |
| Edicotinib (JNJ-<br>40346527) | CSF1R                    | 3.2                    | KIT (20), FLT3 (190)                                          |
| PLX7486                       | TRKA/B/C, FMS<br>(CSF1R) | < 10                   | TRKA/B/C (< 10)                                               |

# Signaling Pathway and Experimental Workflow

To visualize the context of pexidartinib's action and the methods used to assess its activity, the following diagrams are provided.





Click to download full resolution via product page

Caption: Simplified CSF1R signaling pathway inhibited by pexidartinib.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]



- 5. Pexidartinib for advanced tenosynovial giant cell tumor: results of the randomized phase 3 ENLIVEN study PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoding the anti-cancer potential of Pexidartinib (PLX3397), a Fms-like tyrosine kinase 3 inhibitor, using next-generation knowledge discovery methods PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Results from Phase I Extension Study Assessing Pexidartinib Treatment in Six Cohorts with Solid Tumors including TGCT, and Abnormal CSF1 Transcripts in TGCT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probe PEXIDARTINIB | Chemical Probes Portal [chemicalprobes.org]
- To cite this document: BenchChem. [Pexidartinib Off-Target Kinase Inhibition Profile: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1652902#pexidartinib-off-target-kinase-inhibition-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com